

An In-Depth Technical Guide to Phenazopyridine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Phenazopyridine-d5	
Cat. No.:	B13442909	Get Quote

For Researchers, Scientists, and Drug Development Professionals

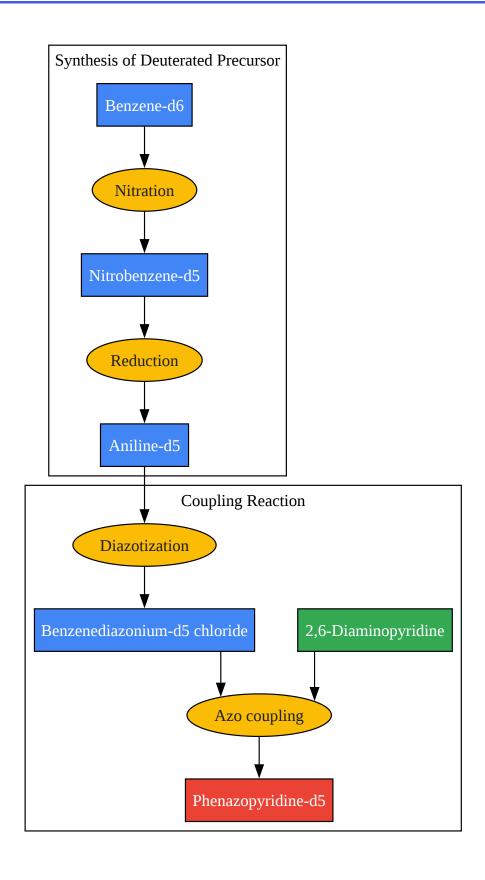
This technical guide provides a comprehensive overview of the core physicochemical properties and analytical applications of **Phenazopyridine-d5**. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies.

Core Molecular Data

Phenazopyridine-d5 is the deuterated analog of Phenazopyridine, an analgesic commonly used to relieve symptoms of urinary tract infections. The incorporation of five deuterium atoms into the phenyl ring makes it an ideal internal standard for mass spectrometry-based quantification of Phenazopyridine in biological matrices.

Property	Value
Chemical Formula	C11H6D5N5
Molecular Weight	218.27 g/mol
IUPAC Name	3-((Phenyl-d5)diazenyl)pyridine-2,6-diamine
CAS Number	1287380-98-6

Synthesis of Phenazopyridine-d5



While specific synthesis protocols for **Phenazopyridine-d5** are not readily available in the public domain, a plausible synthetic route can be extrapolated from the known synthesis of Phenazopyridine and general methods for deuterium labeling. The synthesis would likely involve the coupling of a deuterated aniline precursor with a pyridine derivative.

A potential synthetic workflow is outlined below:

Click to download full resolution via product page

Caption: Proposed synthetic pathway for **Phenazopyridine-d5**.

Experimental Protocols: Bioanalytical Method Using Phenazopyridine-d5 as an Internal Standard

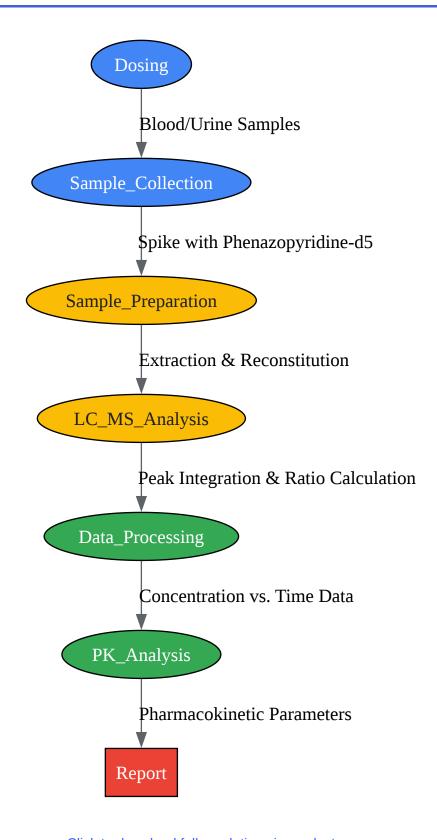
Phenazopyridine-d5 is primarily utilized as an internal standard (IS) in the quantification of Phenazopyridine in biological samples, such as plasma and urine, by liquid chromatographymass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Below is a representative experimental protocol for the analysis of Phenazopyridine in human plasma using UPLC-MS/MS with **Phenazopyridine-d5** as the internal standard.

- 1. Sample Preparation (Liquid-Liquid Extraction)
- To 100 μL of human plasma, add 20 μL of Phenazopyridine-d5 internal standard working solution (e.g., 100 ng/mL in methanol).
- Vortex for 30 seconds.
- Add 1 mL of extraction solvent (e.g., ethyl acetate).
- Vortex for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- · Vortex for 1 minute.
- Transfer to an autosampler vial for analysis.
- 2. UPLC-MS/MS Conditions

Parameter	Condition
Column	C18 column (e.g., 2.1 x 50 mm, 1.7 μm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile
Gradient	Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Transitions	Phenazopyridine: m/z 214.1 → 97.1Phenazopyridine-d5: m/z 219.1 → 102.1

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:


Parameter	Typical Acceptance Criteria
Linearity	$r^2 \ge 0.99$
Precision (Intra- and Inter-day)	RSD ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day)	Within ±15% of nominal concentration (±20% at LLOQ)
Recovery	Consistent, precise, and reproducible
Matrix Effect	Minimal and consistent
Stability (Freeze-thaw, short-term, long-term)	Within ±15% of nominal concentration

Experimental Workflow for a Pharmacokinetic Study

The primary application of **Phenazopyridine-d5** is in pharmacokinetic studies to ensure accurate and precise quantification of the parent drug. The following diagram illustrates a typical workflow.

Click to download full resolution via product page

Caption: Workflow for a pharmacokinetic study using Phenazopyridine-d5.

Signaling Pathways

The precise mechanism of action of Phenazopyridine is not fully elucidated, and it is considered to have a topical analysesic effect on the mucosa of the urinary tract.[1] There are no well-defined signaling pathways directly associated with Phenazopyridine or its deuterated analog. Its therapeutic effect is attributed to its local anesthetic properties rather than interaction with specific systemic signaling cascades.

Conclusion

Phenazopyridine-d5 is an essential tool for the accurate bioanalysis of Phenazopyridine. Its stable isotope-labeled nature ensures reliable quantification in complex biological matrices, making it indispensable for pharmacokinetic and toxicokinetic studies. This guide provides foundational information to support the design and execution of research involving Phenazopyridine and its deuterated internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Phenazopyridine-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13442909#phenazopyridine-d5-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com